2-Chloro-4-phenylpyridine
Overview
Description
2-Chloro-4-phenylpyridine is an organic compound with the chemical formula C11H8ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a chlorine atom and a phenyl group, respectively.
Scientific Research Applications
2-Chloro-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Safety and Hazards
While specific safety data for 2-Chloro-4-phenylpyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
The future directions for research on 2-Chloro-4-phenylpyridine and similar compounds could involve the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with potential herbicidal activity . Additionally, further studies could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-phenylpyridine are DNA, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These targets play crucial roles in cell proliferation, survival, migration, adhesion, differentiation, and overexpression in several solid tumors .
Mode of Action
This compound interacts with its targets through binding. For instance, it interacts with the calf thymus DNA by intercalation and groove binding . It also displays strong binding affinities to DNA, EGFR, and VEGFR-2 receptors .
Biochemical Pathways
The compound affects the pathways related to cancer cell proliferation and survival. It is suggested that the compound may possess a mechanism of action through DNA binding
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. It has been shown to display high antiproliferative activity against various cancer cell lines . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions can affect its stability
Biochemical Analysis
Biochemical Properties
2-Chloro-4-phenylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are crucial for signal transduction pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound has been found to inhibit certain enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable effect. High doses of the compound can lead to toxic or adverse effects, including damage to vital organs and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. These metabolites can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity, as it may interact with different biomolecules depending on its location within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenylpyridine can be achieved through several methods One common approach involves the reaction of 2-chloropyridine with phenylboronic acid in the presence of a palladium catalystThe reaction is carried out under an inert atmosphere at elevated temperatures .
Another method involves the direct chlorination of 4-phenylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki coupling reaction is often preferred due to its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenyl derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products
Substitution: Formation of 2-amino-4-phenylpyridine or 2-thio-4-phenylpyridine.
Oxidation: Formation of 4-phenylpyridine-2-carboxylic acid.
Reduction: Formation of 2-chloro-4-phenylpiperidine.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoropyridine: Similar in structure but with a fluorine atom instead of a phenyl group.
2-Chloro-4-methylpyridine: Similar in structure but with a methyl group instead of a phenyl group.
2-Chloro-4-aminopyridine: Similar in structure but with an amino group instead of a phenyl group.
Uniqueness
2-Chloro-4-phenylpyridine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-chloro-4-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROTUXXYBNRZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376503 | |
Record name | 2-chloro-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42260-39-9 | |
Record name | 2-chloro-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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